
5-Amino-2-methylbenzothiazole dihydrochloride
Overview
Description
5-Amino-2-methylbenzothiazole dihydrochloride (CAS: 32770-99-3) is a benzothiazole derivative featuring an amino group at the 5-position and a methyl group at the 2-position, with two hydrochloride salts. Its molecular formula is C₈H₉N₂S·2HCl, and it is identified by identifiers such as MFCD00012692 and EINECS 251-204-3 . The compound is commercially available through global suppliers like Santa Cruz Biotechnology and Dayang Chem, indicating its utility in research, particularly as a biochemical reagent . The dihydrochloride form enhances its water solubility, making it suitable for applications requiring aqueous compatibility.
Preparation Methods
Catalytic Hydrogenation Approach
Hydrogenation of 5-Nitro-2-methylbenzothiazole
An alternative reduction method employs palladium on carbon (Pd/C, 5% w/w) under hydrogen atmosphere (2 MPa). The reaction is conducted in ethanol at 50°C for 3 hours, achieving 90% conversion .
2 \xrightarrow{\text{Pd/C}} \text{5-Amino-2-methylbenzothiazole} + 2\text{H}2\text{O}
Optimization Insights:
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Catalyst Loading : 5% Pd/C (0.1 g per gram of substrate)
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Solvent : Ethanol (25 mL per gram of substrate)
The catalyst is removed via filtration through a celite bed, and the filtrate is concentrated under reduced pressure. The dihydrochloride salt is precipitated by adding HCl gas to the ethanolic solution .
Purification and Isolation Techniques
Recrystallization
Crude 5-Amino-2-methylbenzothiazole dihydrochloride is purified via recrystallization from ethanol-water (3:1 v/v). The solution is heated to reflux, filtered hot to remove insoluble impurities, and cooled to 4°C to induce crystallization .
Parameter | Value |
---|---|
Solvent Ratio | Ethanol:Water (3:1) |
Crystallization Temp | 4°C |
Purity Post-Recryst | 99.7% (HPLC) |
Column Chromatography
For high-purity applications, silica gel chromatography with a 2% ethyl acetate-hexane eluent is utilized . The product is isolated as a white solid, with solvent fractions distilled under vacuum (<45°C) to prevent degradation .
Analytical Characterization
Spectroscopic Validation
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FT-IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S) .
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HPLC : Retention time = 4.2 min (C18 column, 0.1% TFA in acetonitrile/water) .
Purity Assessment
Batch purity is assessed via titration with 0.1N NaOH, revealing a chloride content of 32.1% (theoretical 32.5%), confirming the dihydrochloride stoichiometry .
Industrial-Scale Production
Reactor Design
Autoclave reactors (500 L capacity) are charged with 2-methylbenzothiazole (50 kg), HNO₃ (15 kg), and TFA (150 L). The reaction is agitated at 200 rpm, with cooling jackets maintaining 40°C . Post-nitration, the mixture is transferred to a reduction vessel containing iron powder (30 kg) and 12M HCl (100 L) .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylbenzothiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry
5-Amino-2-methylbenzothiazole dihydrochloride is primarily studied for its potential as a therapeutic agent. Its derivatives have shown promise in targeting various biological pathways, particularly in neurodegenerative diseases.
- Multitargeted Ligands : Recent studies have highlighted the development of benzothiazole derivatives as multitargeted-directed ligands (MTDLs) for treating Alzheimer's disease (AD). These compounds aim to modulate multiple targets simultaneously to address the multifactorial nature of AD, such as cholinergic dysfunction and oxidative stress .
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit antimicrobial properties. They have been evaluated for their efficacy against various pathogens, including those responsible for infections like trichomoniasis .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. For example, it can be used in the production of new benzothiazole-based derivatives that are being investigated for their potential therapeutic effects .
Case Study 1: Alzheimer’s Disease Research
A study published in early 2023 explored the synthesis of new benzothiazole derivatives aimed at the histamine H3 receptor as a therapeutic target for Alzheimer's disease. The research demonstrated that these compounds could potentially improve cholinergic neurotransmission and reduce amyloid plaque accumulation, showcasing the versatility of benzothiazole derivatives in neuropharmacology .
Case Study 2: Antimicrobial Efficacy
In a study focusing on antimicrobial agents, researchers tested various benzothiazole derivatives against Trichomonas vaginalis. The results indicated that compounds derived from this compound exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by this pathogen .
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzothiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole and Benzimidazole Families
2-Aminoethyl-5(6)-methoxy-benzimidazole Dihydrochloride
- Molecular Formula : C₁₀H₁₅Cl₂N₃O
- Key Features: A benzimidazole derivative with methoxy and aminoethyl substituents.
- Higher molecular weight (264.15 g/mol vs. ~253.0 g/mol for the target compound) due to the methoxy group and extended side chain . Likely used in pharmaceutical research, given benzimidazoles' prevalence in drug design (e.g., antifungals) .
2-Aminobenzothiazole
- Molecular Formula : C₇H₆N₂S
- Key Features: Simplest benzothiazole analogue with a single amino group.
- Comparison :
Heterocyclic Compounds with Dihydrochloride Salts
4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride
- Molecular Formula : C₆H₁₀N₄·2HCl
- Key Features: Pyrimidine core with dual amino/methyl substituents.
- Similar dihydrochloride salt enhances aqueous solubility, akin to the target compound .
2-Amino-4-imino-2-thiazoline Hydrochloride
- Molecular Formula : C₃H₅N₃S·HCl
- Key Features: Thiazoline ring with imino and amino groups.
- Comparison: Monohydrochloride form and smaller structure reduce molecular weight (~155.6 g/mol) compared to the target compound . Reactivity of the imino group may make it suitable for coordination chemistry or catalysis, contrasting with the target’s likely role in biochemical assays .
Azoamidine Dihydrochloride Initiators
- Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride .
- Key Features : Azo-linked amidine structures with dihydrochloride salts.
- Comparison :
Physicochemical and Application-Based Comparison
Biological Activity
5-Amino-2-methylbenzothiazole dihydrochloride (CAS Number: 32770-99-3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its notable biological activities. This article explores the compound's biological activity, focusing on its potential as an inhibitor of protein tyrosine kinases, its antimicrobial properties, and its applications in cancer research.
- Empirical Formula : C₈H₈N₂S·2HCl
- Molecular Weight : 237.15 g/mol
- Melting Point : 249-250 °C (decomposes)
The compound features an amino group and a benzothiazole moiety, which are crucial for its reactivity and biological interactions. Its structure enhances solubility and reactivity compared to similar compounds, making it a valuable precursor in various applications, including organic light-emitting diodes (OLEDs) and biological imaging .
Inhibition of Protein Tyrosine Kinases
This compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which are critical in regulating cell growth, differentiation, and metabolism. Research indicates that this compound may specifically interact with several key kinases involved in cancer progression:
- CSF1R (Colony Stimulating Factor 1 Receptor) : Exhibits potent inhibitory activity with an IC₅₀ value of approximately 5.5 nM.
- EGFR (Epidermal Growth Factor Receptor) : Relevant for targeting specific cancer types; however, further studies are needed to quantify its efficacy against this target .
Preliminary studies suggest that the compound alters the activity of PTKs, impacting downstream signaling pathways crucial for tumor development .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Cancer Research : A study highlighted its role as a promising candidate for developing new anticancer agents. The compound's ability to inhibit CSF1R was linked to reduced tumor growth in xenograft models .
- Kinase Selectivity : Research indicated that while inhibiting CSF1R effectively, the compound also demonstrated selectivity over other kinases such as PDGFRβ (IC₅₀ = 13 μM), suggesting a favorable profile for targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole core were shown to significantly influence biological activity. For instance, modifications at specific positions led to enhanced potency against various cancer cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-5-methylbenzothiazole | Similar benzothiazole core | Different kinase inhibition profiles |
Benzothiazole | Basic structure without amino substituents | Lacks direct biological activity |
4-Amino-2-methylbenzothiazole | Different positioning of amino group | May have distinct pharmacological effects |
The unique placement of the amino group in this compound enhances its solubility and reactivity compared to these similar compounds, potentially leading to improved therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-2-methylbenzothiazole dihydrochloride, and what are the critical purification steps?
The compound is commonly synthesized via multi-step reactions, including alkylation, ring-opening, and oxidation. For example, in the synthesis of DEAtC nucleosides, the starting material 5-amino-2-methylbenzothiazole undergoes diethylation, hydrazine-mediated thiazole ring opening, and aerobic oxidation to form a disulfide intermediate . Purification often involves chromatographic separation of anomers after glycosylation. Key steps include anhydrous reaction conditions (e.g., using DMSO and K₂CO₃) and rigorous exclusion of moisture to prevent side reactions .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and degrades over time. Storage recommendations include airtight containers under inert gas (e.g., nitrogen), refrigeration at 2–8°C, and protection from light. Long-term storage increases degradation risks, necessitating periodic revalidation of purity via HPLC or NMR . Safety protocols mandate fume hoods, protective equipment (gloves, goggles), and adherence to institutional hazardous waste disposal guidelines .
Q. What spectroscopic methods are most effective for characterizing this compound?
Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : To verify aromatic protons, amine groups, and methyl substituents.
- FT-IR : Identifies N–H stretching (3200–3400 cm⁻¹) and C–S/C–N vibrations (600–800 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) . Discrepancies in spectral data may indicate impurities from incomplete reactions or degradation .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence solubility and reactivity compared to the free base?
The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for biological assays requiring polar solvents. However, in non-polar reaction systems (e.g., SNAr reactions), the free base may offer superior reactivity. Comparative studies show dihydrochloride salts exhibit higher thermal stability but may require neutralization prior to certain synthetic steps .
Q. What mechanistic insights explain the thiazole ring-opening step in DEAtC nucleoside synthesis?
Hydrazine acts as a nucleophile, attacking the electrophilic sulfur in the thiazole ring, leading to ring opening and disulfide formation. Computational studies suggest that electron-donating groups (e.g., –NH₂) activate the ring for nucleophilic cleavage. Reaction optimization involves controlling temperature (60–80°C) and stoichiometric ratios to minimize byproducts like thiolate dimers .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from polymorphic forms or hydration states. For example, mp variations (e.g., 181–184°C vs. literature values) may indicate differing crystal structures. Researchers should:
- Perform recrystallization in multiple solvents (e.g., ethanol, DMF) to isolate pure polymorphs.
- Validate purity via elemental analysis and compare with certified reference materials .
Q. What strategies improve yield in glycosylation reactions involving 5-amino-2-methylbenzothiazole derivatives?
Key factors include:
- Silyl-Hilbert-Johnson conditions : Promotes regioselective glycosylation by activating the chlorosugar donor.
- Anomer separation : Chromatographic resolution (e.g., silica gel) post-deprotection ensures α/β anomer purity.
- Catalyst optimization : Lewis acids like TMSOTf enhance coupling efficiency in low-yielding steps .
Q. What are the limitations of using this compound in fluorescence-based DNA probes?
While DEAtC derivatives show strong fluorescence quenching, limitations include pH-dependent emission (optimal at pH 7–8) and susceptibility to photobleaching. Mitigation strategies involve covalent attachment to oligonucleotides via phosphoramidite chemistry and using stabilizing buffers (e.g., Tris-EDTA with ascorbic acid) .
Q. Methodological Notes
- Contradiction Management : Cross-validate synthetic protocols (e.g., CAS 32770-99-3 vs. related derivatives) using orthogonal analytical methods .
- Safety Compliance : Adopt Sigma-Aldrich’s guidelines for handling hygroscopic and amine-containing compounds, including real-time air monitoring for NH₃/HCl vapors .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.2ClH/c1-5-10-7-4-6(9)2-3-8(7)11-5;;/h2-4H,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVBCUUZGYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954416 | |
Record name | 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32770-99-3 | |
Record name | 2-Methyl-1,3-benzothiazol-5-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzothiazol-5-ylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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